N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide
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Description
N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide is a useful research compound. Its molecular formula is C42H63N9O8 and its molecular weight is 822.021. The purity is usually 95%.
BenchChem offers high-quality N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential and Biochemical Applications
Antioxidant and Therapeutic Uses
N-acetyl-l-cysteine (NAC), a related compound, has been used therapeutically for acetaminophen overdose and other conditions due to its role as a precursor for glutathione synthesis, which is crucial for detoxifying harmful substances in the liver. It also shows potential in alleviating clinical symptoms of diseases like cystic fibrosis through its mucolytic action. Moreover, NAC's antioxidant properties have been explored for protection against various conditions, indicating a potential pathway for related compounds like N2-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide in mitigating oxidative stress through replenishment of glutathione in cells deficient in this essential antioxidant (Rushworth & Megson, 2014).
Role in Cystic Fibrosis (CF) Management
N-acetylcysteine's role in modulating inflammation and redox balance in CF airways, as well as its potential in preventing and eradicating biofilms associated with CF airway infections, presents a model for the application of similar compounds in managing CF. This showcases the compound's relevance in addressing key challenges in CF treatment, such as inflammation and infection control (Guerini et al., 2022).
Enzymatic and Biotechnological Applications
L-glutaminase, an enzyme closely related to the biochemical pathways involving N2-Acetyl compounds, is highlighted for its biotechnological applicability, especially from marine sources. It has therapeutic implications in cancer treatment, particularly in acute lymphocytic leukemia, and finds applications in food technology as a flavor enhancer. This indicates a potential research avenue for N2-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide in similar enzymatic and therapeutic applications (Patel et al., 2021).
Pharmacological Applications in Psychiatry
Exploratory research into NAC for treating psychiatric disorders underscores a broader therapeutic landscape for similar acetylated amino acids. Their potential modulatory effects on neurotropic, glutamatergic, and inflammatory pathways open up avenues for psychiatric applications, suggesting a possible research direction for N2-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide in mental health (Dean, Giorlando, & Berk, 2011).
properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63N9O8/c1-25(2)22-33(49-38(55)30(18-12-13-21-43)47-39(56)31(46-27(5)52)19-20-35(44)53)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)48-32(37(45)54)23-28-14-8-6-9-15-28/h6-11,14-17,25-26,30-34,36H,12-13,18-24,43H2,1-5H3,(H2,44,53)(H2,45,54)(H,46,52)(H,47,56)(H,48,57)(H,49,55)(H,50,59)(H,51,58)/t30-,31-,32-,33-,34-,36-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXTVYDSGCHGAN-PITCCTKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63N9O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746717 |
Source
|
Record name | N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide | |
CAS RN |
189064-06-0 |
Source
|
Record name | N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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